2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups at positions 2 and 6 on the benzene ring, a hydroxyl group at position 4, and a triphenylsilyl ether group attached to a propyl chain. The compound is known for its stability and is used in various industrial applications, particularly as an antioxidant and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol typically involves multiple steps. One common method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide, to introduce the tert-butyl groups at positions 2 and 6 . The hydroxyl group at position 4 is then reacted with 3-bromopropyltriphenylsilane under basic conditions to form the triphenylsilyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The triphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of plastics, fuels, and lubricants to enhance stability and shelf life.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but lacks the triphenylsilyl ether group.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group at position 4.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure but different substituents.
Uniqueness
2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol is unique due to the presence of the triphenylsilyl ether group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications where long-term stability and resistance to oxidation are critical.
Properties
CAS No. |
61503-85-3 |
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Molecular Formula |
C35H42O2Si |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3-triphenylsilyloxypropyl)phenol |
InChI |
InChI=1S/C35H42O2Si/c1-34(2,3)31-25-27(26-32(33(31)36)35(4,5)6)17-16-24-37-38(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23,25-26,36H,16-17,24H2,1-6H3 |
InChI Key |
JNFRMKXNJQNPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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